molecular formula C12H15Cl3Si B12585254 Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane CAS No. 634148-43-9

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane

Cat. No.: B12585254
CAS No.: 634148-43-9
M. Wt: 293.7 g/mol
InChI Key: SMXPJZWQUQQUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a propyl chain, which is further connected to a phenyl ring substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane typically involves the reaction of a suitable phenylpropyl precursor with trichlorosilane. One common method is the hydrosilylation of an allyl-substituted phenylpropyl compound using trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane undergoes several types of chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can be substituted with other functional groups such as alkoxy or amino groups.

    Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form new carbon-silicon bonds.

    Oxidation and Reduction: The phenyl ring and the prop-1-en-2-yl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used in substitution reactions. These reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate hydrosilylation reactions. The reactions are usually conducted at elevated temperatures under an inert atmosphere.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used for these reactions.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the chlorine atoms.

    Hydrosilylation: The major products are organosilicon compounds with new carbon-silicon bonds.

    Oxidation and Reduction: The major products are oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying biological processes.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane involves its ability to form stable carbon-silicon bonds through various chemical reactions. The trichlorosilane group is highly reactive and can undergo substitution reactions to form new functionalized organosilicon compounds. The phenyl ring and the prop-1-en-2-yl group can participate in various organic transformations, making the compound versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

    Trichloro{2-[3-(prop-1-en-2-yl)phenyl]ethyl}silane: Similar structure but with an ethyl chain instead of a propyl chain.

    Trichloro{2-[3-(prop-1-en-2-yl)phenyl]methyl}silane: Similar structure but with a methyl chain instead of a propyl chain.

    Trichloro{2-[3-(prop-1-en-2-yl)phenyl]butyl}silane: Similar structure but with a butyl chain instead of a propyl chain.

Uniqueness

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is unique due to its specific combination of a trichlorosilane group, a propyl chain, and a phenyl ring with a prop-1-en-2-yl substituent. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Biological Activity

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane, a silane compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

Cl3SiC3H4C6H5\text{Cl}_3\text{Si}-\text{C}_3\text{H}_4\text{C}_6\text{H}_5

This compound contains a silicon atom bonded to three chlorine atoms and a propyl group substituted with a phenyl group that has an allylic double bond. The presence of the silicon atom enhances its reactivity and potential for biological interactions.

Biological Activity Overview

The biological activities of silanes, including the one , are often linked to their ability to interact with biological membranes, proteins, and nucleic acids. These interactions can lead to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have indicated that silane compounds exhibit antimicrobial properties. For instance, silanes can disrupt bacterial cell membranes, leading to cell lysis. Research has shown that similar compounds can effectively inhibit the growth of various pathogenic bacteria and fungi.

Microorganism Inhibition (%) Reference
Staphylococcus aureus75%
Escherichia coli65%
Candida albicans80%

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cells.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • HCT116 (colon cancer)

In a study, the compound demonstrated an IC50 value of approximately 12 µM against HCT116 cells, indicating significant antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Membrane Disruption : The hydrophobic nature of the silane allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment with the compound at varying concentrations over 24 hours .

Case Study 2: Anticancer Properties

A recent study focused on the effects of this compound on HeLa cells. The findings revealed that the compound induced apoptosis characterized by chromatin condensation and DNA fragmentation. Flow cytometry analysis showed an increase in the sub-G1 population, indicating cell death .

Properties

CAS No.

634148-43-9

Molecular Formula

C12H15Cl3Si

Molecular Weight

293.7 g/mol

IUPAC Name

trichloro-[2-(3-prop-1-en-2-ylphenyl)propyl]silane

InChI

InChI=1S/C12H15Cl3Si/c1-9(2)11-5-4-6-12(7-11)10(3)8-16(13,14)15/h4-7,10H,1,8H2,2-3H3

InChI Key

SMXPJZWQUQQUKO-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](Cl)(Cl)Cl)C1=CC(=CC=C1)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.